(Boc-aminooxy)acetic acid

概要

説明

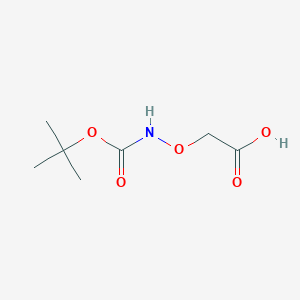

(Boc-aminooxy)acetic acid, also known as N-Boc-(carboxymethoxy)amine, is a chemical compound with the molecular formula C7H13NO5. It is commonly used in organic synthesis and bioconjugation due to its ability to introduce a hydroxylamine moiety into peptides. This compound is particularly valuable in the field of peptide synthesis, where it facilitates the formation of oxime bonds with aldehydes .

準備方法

Synthetic Routes and Reaction Conditions: (Boc-aminooxy)acetic acid is typically synthesized by reacting di-tert-butyl dicarbonate with aminooxyacetic acid. The reaction is carried out in a solvent such as dichloromethane, with triethylamine as a base. The mixture is cooled to 0°C, and the di-tert-butyl dicarbonate is added dropwise. The reaction is then stirred at room temperature for an additional hour. The product is isolated by washing with water, extracting with ethyl acetate, and adjusting the pH to 3.5 with hydrochloric acid. The final product is obtained as a white crystalline powder .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification steps to ensure high yield and purity.

化学反応の分析

Solid-Phase Peptide Coupling ( )

| Parameter | Optimized Protocol |

|---|---|

| Activation Reagent | DIC (N,N'-diisopropylcarbodiimide) |

| Solvent | DMF |

| Reaction Time | 60 min |

| Yield Improvement | 45% → 93% (vs. non-optimized methods) |

Mechanistic Insight :

Base-free conditions minimize N-overacylation side reactions, preserving the aminooxy functionality .

Oxime Ligation

Boc-AOA reacts with aldehydes/ketones to form stable oxime bonds, critical for bioconjugation:

General Reaction

| Catalyst | Rate Acceleration (vs. uncatalyzed) | Optimal pH |

|---|---|---|

| Aniline | 150-fold | 4.5–6.5 |

| p-Phenylenediamine | 200-fold | 4.0–5.0 |

Applications :

- Glycoprotein engineering via glycan-oxime linkages

- Site-specific labeling of peptides for imaging probes

N-Overacylation ( )

| Factor | Impact | Solution |

|---|---|---|

| Base in activation | Promotes Boc group migration | Use DIC without base |

| Active esters | Reduces byproducts | Boc-AOA-OSu derivatives |

Cyclization During Deprotection ( )

| Condition | Observation | Mitigation |

|---|---|---|

| TFA/HO | Intramolecular cyclization | Add (aminooxy)acetic acid scavenger |

Deprotection

- Reagent: 95% TFA + 5% HO

- Time: 30 min at RT

- Product: Free aminooxyacetic acid (AOA)

Solubility and Reaction Compatibility

| Solvent | Solubility | Use Case |

|---|---|---|

| DCM/THF/DMF/DMSO | High (>50 mg/mL) | Peptide coupling |

| Methanol | Moderate (~20 mg/mL) | Purification |

| Water | Insoluble | Aqueous oxime ligation |

Comparative Reactivity

| Compound | Reactivity with Aldehydes | Stability |

|---|---|---|

| Boc-AOA | (pH 4.5) | High (Boc protection) |

| Aminooxyacetic Acid | (pH 4.5) | Low (no protection) |

科学的研究の応用

Peptide Synthesis

Overview:

(Boc-aminooxy)acetic acid is widely used as a building block in peptide synthesis. Its unique structure allows for the formation of stable peptide bonds and enhances the functionality of the resulting peptides.

Case Study:

An improved solid-phase synthesis method utilizing this compound has shown substantial improvements in yield when coupled with peptides via carbodiimide activation. Yields increased from 45% to 93% for certain target peptides, demonstrating its efficacy as a coupling agent .

Drug Development

Overview:

This compound plays a crucial role in developing targeted drug delivery systems. Its ability to form stable conjugates with biomolecules allows for the creation of novel pharmaceuticals that can specifically target disease pathways.

Research Findings:

Recent studies have highlighted the development of prodrugs based on this compound that demonstrate improved pharmacological properties. For instance, a prodrug derived from this compound exhibited enhanced antiproliferative efficacy against colon cancer cells compared to its parent compound .

Bioconjugation

Overview:

this compound is instrumental in bioconjugation processes, facilitating the attachment of biomolecules such as proteins and antibodies to other molecules or surfaces. This application is vital for creating targeted therapies and diagnostics.

Applications:

- Antibody-Drug Conjugates (ADCs): The compound can be used to link therapeutic agents to antibodies, improving the specificity and effectiveness of cancer treatments.

- Diagnostic Agents: It is employed in creating agents that can detect specific biomolecules in medical tests .

Research in Glycobiology

Overview:

In glycobiology, this compound aids in studying glycan interactions, which are essential for understanding cell signaling and disease mechanisms.

Significance:

Research utilizing this compound has provided insights into how glycans influence cellular processes, contributing to a better understanding of various diseases .

Material Science

Overview:

this compound is also applied in material science for developing advanced materials, such as hydrogels and coatings that require specific chemical functionalities.

Example Applications:

- Hydrogels: Used to create hydrogels with enhanced properties for biomedical applications.

- Coatings: Its chemical properties allow for the development of coatings with specific functional characteristics .

Data Table: Summary of Applications

作用機序

The primary mechanism of action for (Boc-aminooxy)acetic acid involves the formation of oxime bonds with aldehydes. This reaction occurs through the nucleophilic attack of the hydroxylamine group on the carbonyl carbon of the aldehyde, resulting in the formation of a stable oxime linkage . This mechanism is particularly useful in bioconjugation and peptide synthesis, where stable linkages are essential.

類似化合物との比較

Aminooxyacetic acid: Similar in structure but lacks the Boc protecting group, making it less stable in certain reactions

Hydroxylamine: A simpler compound that can also form oxime bonds but lacks the specificity and stability provided by the Boc protecting group.

Uniqueness: (Boc-aminooxy)acetic acid is unique due to its Boc protecting group, which enhances its stability and specificity in reactions. This makes it particularly valuable in peptide synthesis and bioconjugation applications, where stability and specificity are crucial .

生物活性

(Boc-aminooxy)acetic acid, also known as N-Boc-(carboxymethoxy)amine, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and metabolic pathways. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C₇H₁₃NO₅

- Molecular Weight : 191.18 g/mol

- CAS Number : 42989-85-5

- Purity : ≥98%

This compound functions primarily as a bifunctional linking reagent, which allows it to interact with various biological molecules. Its mechanism involves the inhibition of specific enzymes, notably cystathionine β-synthase (CBS), which is implicated in hydrogen sulfide (H₂S) biosynthesis. By inhibiting CBS, this compound may exert antitumor effects, particularly in cancers where CBS is upregulated.

Enzyme Inhibition

- Cystathionine β-Synthase (CBS) : Inhibition of CBS leads to decreased production of H₂S, which has been associated with tumor progression.

- 4-Aminobutyrate Aminotransferase (GABA-T) : Similar to aminooxyacetic acid, it can inhibit GABA-T activity, leading to increased levels of gamma-aminobutyric acid (GABA), a neurotransmitter involved in regulating neuronal excitability.

Anticancer Effects

Recent studies have highlighted the potential of this compound in cancer therapy:

- Colon Cancer Models : A study evaluated prodrugs derived from aminooxyacetic acid in colon cancer models. The prodrug YD0251 demonstrated improved antiproliferative efficacy compared to its parent compound. This was attributed to its ability to inhibit CBS activity, thereby reducing H₂S levels and impacting tumor growth negatively .

- Mechanistic Insights : The inhibition of CBS was shown to restore chemosensitivity in colon cancer cells resistant to 5-fluorouracil, suggesting that targeting CBS with this compound derivatives could enhance the effectiveness of existing chemotherapeutics .

Neuropharmacological Effects

The compound's ability to increase GABA levels by inhibiting GABA-T suggests potential applications in treating neurological disorders:

- Anticonvulsant Properties : While high doses may induce convulsions in animal models, moderate doses have been observed to exhibit anticonvulsant effects, indicating a complex pharmacological profile that may be beneficial in certain contexts .

Study on Tinnitus Treatment

A clinical study investigated the effects of aminooxyacetic acid on tinnitus, revealing that approximately 20% of patients experienced reduced severity. However, significant side effects were reported, including nausea and disequilibrium in about 70% of patients, leading researchers to conclude that the adverse effects outweighed the benefits for this indication .

Huntington's Disease Trials

In trials aimed at alleviating symptoms of Huntington's disease by increasing brain GABA levels through aminooxyacetic acid administration, patients did not show clinical improvement and suffered from side effects such as drowsiness and seizures when dosages exceeded 2 mg/kg/day .

Summary Table of Biological Activities

| Activity | Effect | Notes |

|---|---|---|

| CBS Inhibition | Antitumor effects | Reduces H₂S levels; enhances chemosensitivity |

| GABA-T Inhibition | Increases GABA levels | Potential for neuropharmacological applications |

| Anticonvulsant Properties | Mixed effects; dose-dependent | High doses can induce convulsions |

| Tinnitus Treatment | 20% efficacy; significant side effects | Nausea and disequilibrium prevalent |

| Huntington's Disease Treatment | No clinical improvement; side effects | Drowsiness and seizures at higher dosages |

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO5/c1-7(2,3)13-6(11)8-12-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXODCKYUZNZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373171 | |

| Record name | (Boc-aminooxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42989-85-5 | |

| Record name | (Boc-aminooxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Boc-aminooxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。